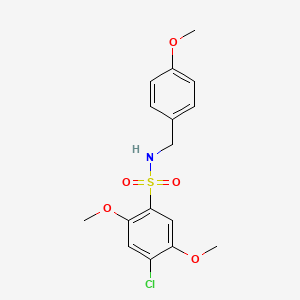

![molecular formula C10H10N4OS2 B2559056 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 332114-16-6](/img/structure/B2559056.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the use of these reagents and specific reaction conditions .

Molecular Structure Analysis

The molecular structure of “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide” is complex and involves several functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .

Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s interaction with this enzyme has been studied using molecular docking simulations .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. For example, one of the synthesized derivatives of the compound has a melting point of 194–196°C .

科学的研究の応用

Urease Inhibitory Activity

This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting urease can help treat infections caused by these bacteria. Novel derivatives of the compound have shown high activity against urease, with one derivative exhibiting an inhibitory concentration (IC50) of 2.85 µM, indicating its promise as a therapeutic agent .

Synthesis of Cephalosporins

The compound serves as an intermediate in the synthesis of cephalosporins , which are a class of antibiotics. Cephalosporins are used to treat a variety of bacterial infections and are particularly useful due to their stability and broad spectrum of activity. The thiadiazole group in the compound is a key feature in the synthesis of these antibiotics .

作用機序

Target of Action

Similar compounds have been shown to inhibit the enzyme urease , which is essential for the survival of certain bacteria .

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target enzyme, potentially inhibiting its function .

Biochemical Pathways

If its target is indeed urease, it could affect the urea cycle and related metabolic pathways .

Result of Action

If it inhibits urease, it could potentially disrupt the survival of certain bacteria .

将来の方向性

特性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIITYOJDOSNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329200 |

Source

|

| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26665999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

332114-16-6 |

Source

|

| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)

![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2558977.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2558978.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)

![2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide](/img/structure/B2558983.png)

![5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2558985.png)

![2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2558987.png)

![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2558989.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558994.png)

![4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2558995.png)